3-Chloro-1,1,1,2,2-Pentafluoropropane

描述

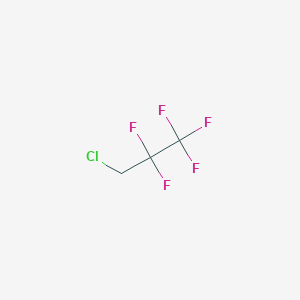

3-Chloro-1,1,1,2,2-Pentafluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClF5 and its molecular weight is 168.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How can synthesis protocols for 3-Chloro-1,1,1,2,2-Pentafluoropropane be optimized using gas-phase fluorination?

- Methodology : Gas-phase fluorination of chlorinated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) with HF over SbCl₅-based catalysts is a common approach. Reaction conditions (temperature: 150–250°C, pressure: 5–20 bar) must balance conversion and selectivity. Catalyst composition (e.g., fluorinated antimony pentachloride with Lewis acid additives) improves yield by suppressing side reactions like overfluorination . Post-reaction distillation separates the target compound from co-products like 245cb (1,1,1,2,2-pentafluoropropane) .

Q. What experimental methods are used to determine thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of halogenated propanes?

- Methodology :

- Vapor Pressure : Use static or dynamic methods (e.g., Antoine equation parameters derived from temperature-dependent measurements). For 1,1,1,2,2-pentafluoropropane, data spans 232–380 K with uncertainties <0.5 K .

- Enthalpy of Vaporization : Calorimetric techniques (e.g., differential scanning calorimetry) validated against historical datasets (e.g., ΔvapH = 22.9–23.0 kJ/mol at 248–268 K) .

Q. How can spectroscopic techniques characterize structural isomers in halogenated propane mixtures?

- Methodology :

- NMR : ¹⁹F NMR distinguishes isomers via chemical shifts (e.g., CF₃ vs. CF₂ groups).

- GC-MS : Retention times and fragmentation patterns differentiate isomers like HCFC-235cb (3-chloro-1,1,1,2,3-pentafluoropropane) and HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) .

- IR Spectroscopy : C-F and C-Cl stretching frequencies (e.g., 1100–1250 cm⁻¹ for C-F) confirm functional groups .

Advanced Research Questions

Q. What catalytic mechanisms govern the dehydrohalogenation of this compound to produce hydrofluoroolefins (HFOs)?

- Methodology : Chromium-based catalysts (e.g., Cr/MgF₂) facilitate C-Cl bond cleavage via oxidative addition. Et₃SiH acts as a hydrogen donor to stabilize intermediates. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~80–120 kJ/mol) dependent on catalyst acidity and pore structure . In situ FTIR monitors surface-bound intermediates (e.g., carbocations) to refine mechanistic models .

Q. How can computational modeling predict the phase behavior of this compound in mixed refrigerant systems?

- Methodology : Use equations of state (e.g., Peng-Robinson) with binary interaction parameters calibrated to experimental vapor-liquid equilibrium (VLE) data. For near-azeotropic mixtures (e.g., with HFO-1234yf), predict critical properties (Tc ≈ 380 K, Pc ≈ 31 bar) and optimize distillation sequences . Molecular dynamics simulations validate solubility parameters for solvent applications .

Q. What strategies resolve data contradictions in isomer-specific environmental persistence studies?

- Methodology :

- Degradation Pathways : Compare OH radical reaction rates (kOH) via smog chamber experiments. For HCFC-235cb, estimate atmospheric lifetimes using structure-activity relationships (SARs) and compare with IR spectra from field studies .

- Ecotoxicity : Use QSAR models to predict bioaccumulation potential (log Kow ≈ 2.5–3.0) and validate with Daphnia magna acute toxicity assays .

- Contradictions : Discrepancies in degradation half-lives (e.g., lab vs. field data) require tracer studies with isotopically labeled analogs .

属性

IUPAC Name |

3-chloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRPJEPJFXGYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073905 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-02-6 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。